![molecular formula C6H6FNO B1218007 (5-Fluoropyridin-3-yl)methanol CAS No. 22620-32-2](/img/structure/B1218007.png)
(5-Fluoropyridin-3-yl)methanol
Overview
Description
(5-Fluoropyridin-3-yl)methanol is an organic compound with the molecular formula C6H6FNO It is a derivative of pyridine, where a fluorine atom is substituted at the 5-position and a hydroxymethyl group is attached to the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoronicotinic acid.
Activation: The carboxylic acid group of 5-fluoronicotinic acid is activated using ethyl chloroformate in the presence of triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the above-mentioned synthetic route, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (5-Fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: (5-Fluoropyridin-3-yl)carboxylic acid.
Reduction: this compound or (5-Fluoropyridin-3-yl)amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(5-Fluoropyridin-3-yl)methanol is being investigated for its potential as a bioactive molecule with various pharmacological effects. Its structure allows it to act as a building block for the synthesis of more complex compounds that may target specific biological pathways.
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Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. For example, in cytotoxicity assays:
Cell Line IC50 (μM) MDA-MB-231 (Breast) 6.59 - 12.51 4T1 (Breast) 13.23 - 213.7 MRC-5 (Non-cancer) >200
These results indicate that while the compound may effectively target cancer cells, it shows selectivity towards non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, showing promising results against various bacterial strains. For instance, related derivatives have demonstrated strong inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .
Synthesis of Heterocyclic Compounds
This compound serves as a versatile building block in the synthesis of complex heterocyclic compounds used in drug development and agrochemicals. Its fluorinated pyridine structure enhances the reactivity and stability of synthesized products.
Anticancer Activity Study
A study focused on the anticancer properties of pyrazole derivatives containing a fluorinated pyridine moiety found that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This duality highlights the potential for developing selective anticancer therapies based on this compound derivatives .
Antimicrobial Evaluation
Research on related compounds demonstrated effective antibacterial activity against Gram-positive bacteria. The ability to inhibit biofilm formation further supports their potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)methanol depends on its specific application:
Pharmaceuticals: It may act by interacting with specific receptors or enzymes in the body, modulating their activity.
Biochemical Probes: It can bind to specific proteins or nucleic acids, altering their function or providing a means to track their activity.
Comparison with Similar Compounds
- (5-Fluoro-3-pyridyl)methanol
- (5-Fluoro-2-pyridyl)methanol
- (5-Fluoro-4-pyridyl)methanol
Comparison:
- Uniqueness: (5-Fluoropyridin-3-yl)methanol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can influence its reactivity and interaction with biological targets.
- Reactivity: The position of the substituents can affect the compound’s reactivity in chemical reactions, making this compound distinct in its behavior compared to other isomers .
Biological Activity
(5-Fluoropyridin-3-yl)methanol is a compound with promising biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 127.12 g/mol. The compound features a pyridine ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group at the 3-position. This structural arrangement is significant as it influences the compound's reactivity and interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties. The following table summarizes key findings related to its biological activity:
Biological Activity | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Antibacterial | Staphylococcus aureus | 4–64 µg/mL |
Streptococcus pneumoniae | 4–64 µg/mL | |
Antifungal | Candida albicans | Not specified |
These findings suggest that this compound could be developed into novel antibiotics or therapeutic agents.
The mechanism of action for this compound involves its interaction with various biological targets. Molecular docking studies have been employed to predict how this compound binds to specific proteins or enzymes relevant to disease processes. The presence of the fluorine atom enhances lipophilicity and alters electronic properties, which may improve binding affinities to biological targets.
Case Studies
- Antibacterial Evaluation : A study optimized a series of derivatives based on this compound, demonstrating that some compounds exhibited up to an 8-fold stronger inhibitory effect than linezolid, with MIC values as low as 0.25 µg/mL against gram-positive bacteria .
- Biofilm Inhibition : Another study highlighted the ability of certain derivatives to inhibit biofilm formation, which is crucial for treating persistent bacterial infections . The compounds not only inhibited biofilm formation but also showed favorable safety profiles in cytotoxicity assays.
Applications in Drug Development
The unique properties of this compound make it an attractive scaffold for drug discovery:
- Pharmaceutical Development : Its potential as an antimicrobial agent positions it as a candidate for new antibiotic therapies.
- Organic Synthesis : The reactive methanol group allows further chemical transformations, leading to the synthesis of more complex biologically active molecules.
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGJYJXAFSEWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177141 | |
Record name | 5-Fluoronicotinyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22620-32-2 | |
Record name | 5-Fluoro-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22620-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoronicotinyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoronicotinyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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